Cas no 2383766-24-1 (2,6-Difluoro-4-(trifluoromethoxy)phenol)

2383766-24-1 structure
Nome do Produto:2,6-Difluoro-4-(trifluoromethoxy)phenol
N.o CAS:2383766-24-1
MF:C7H3F5O2
MW:214.089539766312
CID:5175000
2,6-Difluoro-4-(trifluoromethoxy)phenol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,6-Difluoro-4-(trifluoromethoxy)phenol
-
- Inchi: 1S/C7H3F5O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H
- Chave InChI: MERYGUYOAWBUSJ-UHFFFAOYSA-N
- SMILES: C1(O)=C(F)C=C(OC(F)(F)F)C=C1F
2,6-Difluoro-4-(trifluoromethoxy)phenol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588312-250mg |
2,6-Difluoro-4-(trifluoromethoxy)phenol |
2383766-24-1 | 98% | 250mg |
¥1584 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588312-1g |
2,6-Difluoro-4-(trifluoromethoxy)phenol |
2383766-24-1 | 98% | 1g |
¥4109 | 2023-04-06 | |
Key Organics Ltd | PS-14366-100mg |
2,6-Difluoro-4-(trifluoromethoxy)phenol |
2383766-24-1 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | PS-14366-10mg |
2,6-Difluoro-4-(trifluoromethoxy)phenol |
2383766-24-1 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | PS-14366-1mg |
2,6-Difluoro-4-(trifluoromethoxy)phenol |
2383766-24-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | PS-14366-50mg |
2,6-Difluoro-4-(trifluoromethoxy)phenol |
2383766-24-1 | >90% | 50mg |
£102.00 | 2025-02-09 | |
abcr | AB598388-250mg |
2,6-Difluoro-4-(trifluoromethoxy)phenol; . |
2383766-24-1 | 250mg |
€275.00 | 2024-07-19 | ||
Apollo Scientific | PC37871-250mg |
2,6-Difluoro-4-(trifluoromethoxy)phenol |
2383766-24-1 | 95% | 250mg |
£132.00 | 2025-02-21 | |
Key Organics Ltd | PS-14366-5mg |
2,6-Difluoro-4-(trifluoromethoxy)phenol |
2383766-24-1 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB598388-1g |
2,6-Difluoro-4-(trifluoromethoxy)phenol; . |
2383766-24-1 | 1g |
€744.90 | 2024-07-19 |
2,6-Difluoro-4-(trifluoromethoxy)phenol Literatura Relacionada
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
2383766-24-1 (2,6-Difluoro-4-(trifluoromethoxy)phenol) Produtos relacionados
- 2229264-84-8(3-(4-hydroxy-3-nitrophenyl)azetidin-3-ol)
- 478076-89-0(1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime)
- 40924-27-4(Me ether,di-Et ester-Hydroxypropanedioic acid)
- 2749302-69-8(MTTA (hydrochloride))
- 2171193-61-4((2S)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyrimidin-5-yl}formamido)butanoic acid)
- 2549024-95-3(5-fluoro-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one)
- 2228802-53-5(1,1-difluoro-2-methyl-3-(2,4,5-trimethylphenyl)propan-2-amine)
- 95831-30-4(3,4-DIPHENYL-THIOPHENE)
- 1515392-95-6((4-bromo-3-methoxyphenyl)methyl(methyl)amine)
- 2027537-24-0(3-(Dimethylamino)-5-fluorobenzoic acid methyl ester)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:2383766-24-1)2,6-Difluoro-4-(trifluoromethoxy)phenol

Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):163/441